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Compound of Interest

Compound Name: UNC1062

Cat. No.: B569205

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of UNC1062, a
potent and selective small-molecule inhibitor of the MERTK receptor tyrosine kinase. It details
its mechanism of action, cellular effects, and the key experimental protocols used for its
characterization.

Executive Summary

UNC1062 is a pyrazolopyrimidine sulfonamide that acts as a highly potent and selective
inhibitor of MER proto-oncogene tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl,
Mer) family of receptor tyrosine kinases.[1][2] Abnormal activation of MERTK is implicated in
the oncogenesis of numerous cancers, including leukemia, non-small cell lung cancer
(NSCLC), and glioblastoma.[1][2][3] UNC1062 exerts its anti-tumor effects by binding to the
ATP pocket of the MERTK kinase domain, inhibiting its auto-phosphorylation and subsequently
blocking downstream pro-survival signaling pathways.[4][5] This inhibition leads to decreased
cell proliferation, induction of apoptosis, and reduced colony formation in MERTK-dependent
cancer cells.[1][2][4] Its high potency and selectivity for MERTK over other TAM kinases make
UNC1062 a significant tool for cancer research and a promising candidate for further drug
development.[1]
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The primary mechanism of action of UNC1062 is the direct, competitive inhibition of the
MERTK kinase domain. MERTK, like other receptor tyrosine kinases, is activated upon binding
of its ligands, such as Growth Arrest-Specific 6 (GAS6) and Protein S, which induces receptor
dimerization and subsequent auto-phosphorylation of specific tyrosine residues within its
intracellular domain.[4][5][6] This phosphorylation event creates docking sites for downstream
signaling molecules, initiating cascades that promote cell survival, proliferation, and migration.

[4115]

UNC1062 is designed to occupy the adenine (ATP-binding) pocket of the MERTK kinase
domain.[4][5] By competitively blocking the binding of ATP, UNC1062 prevents the transfer of
the gamma-phosphate group required for auto-phosphorylation, effectively inactivating the
kinase.[4][5] This cessation of MERTK signaling leads to the downstream anti-neoplastic
effects observed in various cancer models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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